molecular formula C21H19NO B14437167 Acetophenone, 2-phenyl-2-(4-methylphenylamino) CAS No. 78604-82-7

Acetophenone, 2-phenyl-2-(4-methylphenylamino)

Cat. No.: B14437167
CAS No.: 78604-82-7
M. Wt: 301.4 g/mol
InChI Key: OKDKHOBYMXHNMN-UHFFFAOYSA-N
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Description

Acetophenone, 2-phenyl-2-(4-methylphenylamino) is an organic compound with the molecular formula C21H19NO and a molecular weight of 301.3817 . This compound is characterized by the presence of a phenyl group, a 4-methylphenylamino group, and a carbonyl group attached to the central carbon atom. It is a derivative of acetophenone, which is a simple aromatic ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetophenone, 2-phenyl-2-(4-methylphenylamino) can be achieved through various synthetic routes. One common method involves the reaction of acetophenone with aniline derivatives under specific conditions. For example, the reaction of acetophenone with 4-methylaniline in the presence of a catalyst such as hydrochloric acid can yield the desired compound .

Industrial Production Methods

Industrial production of acetophenone, 2-phenyl-2-(4-methylphenylamino) typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are essential for efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2-phenyl-2-(4-methylphenylamino) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetophenone, 2-phenyl-2-(4-methylphenylamino) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetophenone, 2-phenyl-2-(4-methylphenylamino) involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetophenone, 2-phenyl-2-(4-methylphenylamino) is unique due to the presence of both a phenyl group and a 4-methylphenylamino group, which confer distinct chemical and biological properties.

Properties

CAS No.

78604-82-7

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

2-(4-methylanilino)-1,2-diphenylethanone

InChI

InChI=1S/C21H19NO/c1-16-12-14-19(15-13-16)22-20(17-8-4-2-5-9-17)21(23)18-10-6-3-7-11-18/h2-15,20,22H,1H3

InChI Key

OKDKHOBYMXHNMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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